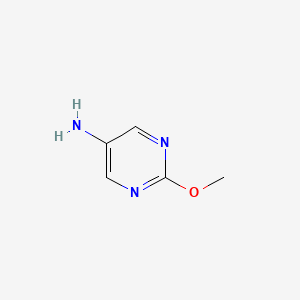

2-Methoxypyrimidin-5-amine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methoxypyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-9-5-7-2-4(6)3-8-5/h2-3H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHRENFWPKWVML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20326476 | |

| Record name | 2-methoxypyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56621-89-7 | |

| Record name | 56621-89-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methoxypyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxypyrimidin-5-amine (CAS: 56621-89-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 2-Methoxypyrimidin-5-amine, a key building block in medicinal chemistry. The information is curated for researchers, scientists, and drug development professionals, with a focus on delivering actionable data and methodologies.

Core Properties and Physicochemical Data

This compound, with the CAS number 56621-89-7, is a pyrimidine derivative featuring a methoxy group at the 2-position and an amine group at the 5-position.[1][2] Its chemical structure is foundational for the development of various biologically active molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 56621-89-7 | [1][2] |

| Molecular Formula | C₅H₇N₃O | [1] |

| Molecular Weight | 125.13 g/mol | [1] |

| Appearance | Yellow to brown solid | [1] |

| Melting Point | 119-120 °C | [1] |

| Boiling Point (Predicted) | 294.4 ± 32.0 °C | [1] |

| Density (Predicted) | 1.224 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 2.49 ± 0.22 | [1] |

| Water Solubility | Soluble | |

| Storage Conditions | Store at 2–8 °C under an inert atmosphere (e.g., Nitrogen or Argon). | [1] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. The following table summarizes its key safety information.

Table 2: GHS Hazard and Precautionary Statements

| Category | Information | Source(s) |

| Pictogram | ||

| Signal Word | Warning | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/ eye protection/ face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P312: Call a POISON CENTER/doctor if you feel unwell.P403+P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up.P501: Dispose of contents/container in accordance with local regulations. |

Spectroscopic Profile

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine ring, the amine protons, and the methoxy protons. The aromatic protons will likely appear as singlets or doublets in the downfield region. The amine protons will present as a broad singlet, and the methoxy protons will be a sharp singlet in the upfield region.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The carbon atoms of the pyrimidine ring will resonate in the aromatic region, with the carbon attached to the methoxy group appearing at a higher chemical shift. The methoxy carbon will be observed in the upfield region.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for the N-H stretching of the primary amine (two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic ring and the methoxy group, C=N and C=C stretching vibrations of the pyrimidine ring, and C-O stretching of the methoxy group.[3][4][5]

Mass Spectrometry (Predicted)

In a mass spectrum, this compound is expected to show a molecular ion peak (M+) at m/z 125.13.[1] Fragmentation patterns would likely involve the loss of the methoxy group, the amine group, and cleavage of the pyrimidine ring. The nitrogen rule of mass spectrometry, which states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, is consistent with the molecular weight of this compound.[6]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the use of a starting material that allows for the introduction of the methoxy and amino groups onto the pyrimidine ring. Below is a representative experimental protocol based on the nucleophilic aromatic substitution of a suitable precursor.

Representative Synthesis Protocol

This protocol describes a plausible synthesis of 2-aminopyrimidine derivatives, which can be adapted for this compound. The synthesis involves the displacement of a leaving group, such as a methylthio group, from a pyrimidine core with an amine.[7]

Materials:

-

5-Bromo-2-methoxypyrimidine

-

Ammonia (in a suitable solvent, e.g., 1,4-dioxane)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane)

Procedure:

-

To a dry reaction vessel, add 5-bromo-2-methoxypyrimidine (1.0 eq), the palladium catalyst (0.05 eq), and the ligand (0.1 eq).

-

Add the base (2.0 eq) to the vessel.

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

-

Add the anhydrous solvent, followed by the ammonia solution (1.5 eq).

-

Heat the reaction mixture to the appropriate temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic the hydrogen bonding pattern of adenine, enabling it to bind to the ATP-binding site of kinases.[7] This makes this compound a valuable building block for the synthesis of kinase inhibitors.

Role as a Kinase Inhibitor Scaffold

Derivatives of this compound have been investigated as inhibitors of various kinases, including Polo-like kinase 4 (PLK4) and Phosphoinositide 3-kinase (PI3K), which are key targets in cancer therapy.[8] The methoxy group can influence the solubility and electronic properties of the molecule, while the amine group serves as a crucial hydrogen bond donor for interaction with the kinase hinge region.

Diagram of Kinase Inhibition:

Caption: Competitive inhibition of a kinase by a 2-aminopyrimidine derivative.

Representative Kinase Assay Protocol

This protocol provides a general framework for evaluating the inhibitory activity of compounds derived from this compound against a target kinase.

Materials:

-

Target kinase

-

Substrate peptide

-

ATP

-

Assay buffer

-

Test compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Prepare a serial dilution of the test compound in assay buffer.

-

In a multi-well plate, add the target kinase, the substrate peptide, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase reaction.

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Diagram of Kinase Assay Workflow:

Caption: General workflow for a kinase inhibition assay.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the field of oncology. Its favorable physicochemical properties and the established role of the 2-aminopyrimidine scaffold in kinase inhibition make it a compound of high interest for researchers in drug discovery and development. This guide provides a solid foundation of technical information to support further investigation and utilization of this important chemical entity.

References

- 1. 56621-89-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 2-甲氧基嘧啶-5-胺 CAS#: 56621-89-7 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Methoxypyrimidin-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxypyrimidin-5-amine is a heterocyclic amine containing a pyrimidine ring, a functional group of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. As a key building block in the synthesis of novel pharmaceutical and agrochemical agents, a thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and visual representations of its potential role in cell signaling and common experimental workflows.

Physicochemical Characteristics

The physicochemical properties of a compound are fundamental to its behavior in biological systems and its suitability for various applications. These properties influence absorption, distribution, metabolism, and excretion (ADME) in drug development and the formulation of agrochemicals.

Summary of Physicochemical Data

A compilation of the available quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O | [1] |

| Molecular Weight | 125.13 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 119-120 °C | |

| Boiling Point (Predicted) | 294.4 ± 32.0 °C | |

| pKa (Predicted) | 2.49 ± 0.22 | |

| Solubility | Soluble in water, alcohol, and ether. | [1] |

| LogP (Predicted for 2-amino-5-methoxypyridine) | 0.5 |

Note: Some values are predicted and should be confirmed experimentally.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate determination of physicochemical properties. The following sections outline methodologies for key experiments.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a rate of 10-20 °C/minute initially, and then the heating rate is reduced to 1-2 °C/minute as the melting point is approached.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine, the pKa of its conjugate acid is determined.

Methodology:

-

A standard solution of this compound of known concentration (e.g., 0.01 M) is prepared in a suitable solvent, typically water or a water-alcohol mixture.

-

The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments from a burette.

-

After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded.

-

The titration is continued until a significant change in pH is observed, indicating the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined as the pH at the half-equivalence point, where half of the amine has been protonated.

Biological Context and Experimental Workflows

Derivatives of 2-aminopyrimidine are widely recognized as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is often implicated in diseases such as cancer.

Representative Signaling Pathway: JAK-STAT Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, differentiation, and apoptosis. Many pyrimidine-based inhibitors target kinases within this pathway, such as JAK2.

Caption: Representative JAK-STAT signaling pathway and the potential inhibitory action of a this compound derivative.

Experimental Workflow: Kinase Inhibition Assay

To evaluate the inhibitory potential of this compound derivatives against a specific kinase, a biochemical assay is typically employed. The following workflow outlines a common luminescence-based kinase inhibition assay.

Caption: A typical experimental workflow for a luminescence-based kinase inhibition assay.

Conclusion

This compound possesses a unique set of physicochemical properties that make it a valuable scaffold in the design and synthesis of novel bioactive molecules. Its potential to serve as a precursor for kinase inhibitors highlights its importance in drug discovery. The experimental protocols and conceptual workflows provided in this guide offer a foundational framework for researchers and scientists working with this and related pyrimidine derivatives. Further experimental validation of the predicted properties and exploration of its biological activities will undoubtedly continue to expand its utility in various scientific disciplines.

References

A Technical Guide to the Solubility of 2-Methoxypyrimidin-5-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypyrimidin-5-amine is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the experimental determination of the solubility of this compound. While specific quantitative solubility data for this compound is not widely available in published literature, this guide equips researchers with the necessary protocols to generate this critical data in-house.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented below. This information is essential for designing solubility experiments and interpreting the results.

| Property | Value | Reference |

| Molecular Formula | C₅H₇N₃O | [1][2] |

| Molecular Weight | 125.13 g/mol | [1] |

| Melting Point | 119-120 °C | [1] |

| Boiling Point (Predicted) | 294.4 ± 32.0 °C | [1] |

| Density (Predicted) | 1.224 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 2.49 ± 0.22 | [1] |

| Appearance | Yellow to brown solid | [1] |

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Acetonitrile | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Ethyl Acetate | ||||

| Tetrahydrofuran (THF) | ||||

| Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Toluene | ||||

| Heptane |

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent.[3][4] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[5] The agitation should be vigorous enough to keep the solid suspended.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the sample from the calibration curve and account for the dilution factor to calculate the solubility in the original solvent.

-

General Considerations:

-

Purity of Compound and Solvents: The purity of both the this compound and the organic solvents can significantly impact the solubility results. Use materials of the highest available purity.

-

Temperature Control: Solubility is highly dependent on temperature. Therefore, it is crucial to maintain a constant and accurately recorded temperature throughout the experiment.

-

Equilibration Time: The time required to reach equilibrium can vary depending on the compound and the solvent. It may be necessary to analyze samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the measured concentration is constant and equilibrium has been achieved.[6]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for determining the solubility of an organic compound and the logical steps involved in qualitative solubility testing.

Conclusion

This technical guide provides a framework for researchers and drug development professionals to determine the solubility of this compound in various organic solvents. By following the detailed experimental protocol for the shake-flask method, reliable and reproducible quantitative solubility data can be generated. This information is indispensable for the advancement of research and development involving this compound.

References

- 1. 56621-89-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 2-Methylpyrimidin-5-amine | C5H7N3 | CID 295764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. downloads.regulations.gov [downloads.regulations.gov]

Spectroscopic Characterization of 2-Methoxypyrimidin-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxypyrimidin-5-amine (CAS: 56621-89-7). Due to the limited availability of public experimental spectra for this specific compound, this guide combines predicted data with established spectroscopic characteristics of related aminopyrimidine compounds to offer a robust analytical profile. This document is intended to support researchers in identifying and characterizing this molecule in various experimental settings.

Chemical and Physical Properties

This compound is a solid with the molecular formula C₅H₇N₃O and a molecular weight of 125.13 g/mol .[1] It is reported to have a melting point of 119-120 °C.[1]

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound based on computational models and analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.1 | Singlet | 2H | H-4, H-6 (Pyrimidine ring protons) |

| ~4.5 | Broad Singlet | 2H | -NH₂ (Amino protons) |

| ~3.9 | Singlet | 3H | -OCH₃ (Methoxy protons) |

Note: Predicted chemical shifts can vary depending on the solvent and the prediction software. The broadness of the -NH₂ signal is due to quadrupole broadening and potential hydrogen exchange.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~163 | C-2 (Carbon attached to methoxy and two nitrogens) |

| ~145 | C-4, C-6 (Pyrimidine ring carbons) |

| ~130 | C-5 (Carbon attached to the amino group) |

| ~55 | -OCH₃ (Methoxy carbon) |

Note: These are estimated chemical shifts. Actual experimental values may differ.[2]

Infrared (IR) Spectroscopy

Table 3: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400-3300 | Medium-Strong | Asymmetric N-H Stretch | Primary Amine (-NH₂) |

| 3330-3250 | Medium-Strong | Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 2950-2850 | Medium | C-H Stretch | Methoxy (-OCH₃) |

| 1650-1580 | Medium-Strong | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1600-1450 | Medium-Strong | C=C and C=N Ring Stretching | Pyrimidine Ring |

| 1335-1250 | Strong | C-N Stretch | Aromatic Amine |

| 1250-1020 | Strong | C-O Stretch | Aryl Ether (-O-CH₃) |

| 910-665 | Broad, Strong | N-H Wag | Primary Amine (-NH₂) |

Note: These are characteristic ranges for the functional groups present in the molecule.[3][4]

Mass Spectrometry (MS)

For a compound with the molecular formula C₅H₇N₃O, the molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would have an odd-numbered mass-to-charge ratio (m/z), consistent with the nitrogen rule. The expected nominal molecular weight is 125.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

| 125 | [C₅H₇N₃O]⁺ | (Molecular Ion) |

| 110 | [C₄H₄N₃O]⁺ | •CH₃ (from -OCH₃) |

| 96 | [C₄H₆N₃]⁺ | •CHO (from methoxy group) |

| 81 | [C₄H₅N₂]⁺ | HNCO (from ring fragmentation) |

Note: The fragmentation pattern of pyrimidine derivatives can be complex and may involve ring opening and rearrangements.[5][6]

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Parameters (Example for a 400 MHz spectrometer):

-

¹H NMR:

-

Spectral Width: -2 to 12 ppm

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

-

¹³C NMR:

-

Spectral Width: 0 to 220 ppm

-

Pulse Angle: 30-45°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

-

-

Data Acquisition and Processing:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Acquire the Free Induction Decay (FID).

-

Perform a Fourier transform on the FID, followed by phase and baseline correction.

-

Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The resulting spectrum should be baseline corrected if necessary.

-

Identify and label the characteristic absorption peaks.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Ensure the sample is fully dissolved and free of any particulate matter by filtering if necessary.

-

Transfer the solution to a 2 mL GC vial.

-

-

Instrumentation and Conditions (Example):

-

Gas Chromatograph:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (split or splitless mode)

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 40-400

-

-

-

Data Acquisition and Analysis:

-

Inject the sample into the GC-MS system.

-

The compound will be separated on the GC column and then ionized and fragmented in the mass spectrometer.

-

Analyze the resulting total ion chromatogram (TIC) and the mass spectrum corresponding to the peak of interest.

-

Compare the obtained mass spectrum with spectral libraries for identification and interpret the fragmentation pattern.

-

Visualized Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

References

- 1. 56621-89-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. acdlabs.com [acdlabs.com]

- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. article.sapub.org [article.sapub.org]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methoxypyrimidin-5-amine

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methoxypyrimidin-5-amine, a valuable chemical intermediate in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, characterization data, and process visualizations.

Introduction

This compound (CAS: 56621-89-7) is a substituted pyrimidine derivative featuring a methoxy group at the 2-position and an amine group at the 5-position.[1][2] The pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3] This compound serves as a crucial building block for the synthesis of more complex molecules, particularly in the development of potential antiviral and antitumor drugs.[1] Its structural features allow for versatile chemical modifications, making it a key component in the design of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 56621-89-7 | [1] |

| Molecular Formula | C₅H₇N₃O | [2][4] |

| Molecular Weight | 125.13 g/mol | [2] |

| Appearance | White to off-white or yellow to brown crystalline solid | [1][2] |

| Melting Point | 119-122 °C | [1][2] |

| Boiling Point (Predicted) | 294.4 ± 32.0 °C | [2] |

| Density (Predicted) | 1.224 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 2.49 ± 0.22 | [2] |

| Solubility | Soluble in water, alcohol, and ether | [1] |

| Storage | Store under inert gas (nitrogen or Argon) at 2–8 °C | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A common and effective strategy involves the nucleophilic aromatic substitution (SNAr) on a suitably substituted pyrimidine ring. The following protocol is a representative method adapted from the synthesis of similar aminopyrimidine derivatives.[3]

Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process starting from a commercially available precursor.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 2-Methoxy-5-nitropyrimidine

This step involves the nucleophilic substitution of the chloro group in 2-chloro-5-nitropyrimidine with a methoxy group.

-

Materials:

-

2-Chloro-5-nitropyrimidine

-

Sodium methoxide (NaOMe)

-

Anhydrous Methanol (MeOH)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-nitropyrimidine (1 equivalent) in anhydrous methanol.

-

To this solution, add sodium methoxide (1.1 equivalents) portion-wise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 2-methoxy-5-nitropyrimidine.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group of 2-methoxy-5-nitropyrimidine to an amine group.

-

Materials:

-

2-Methoxy-5-nitropyrimidine

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve 2-methoxy-5-nitropyrimidine (1 equivalent) in methanol or ethyl acetate in a hydrogenation vessel.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.

-

Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain this compound.

-

The product can be further purified by recrystallization if required.

-

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine ring, the methoxy protons, and the amine protons. The aromatic protons will appear as doublets in the downfield region. The methoxy group will be a singlet at around 3.9-4.0 ppm.[5] The amine protons will appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbon atoms of the pyrimidine ring and the methoxy group. The chemical shifts will be influenced by the electron-donating and withdrawing effects of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.[6]

-

N-H Stretching: Primary amines typically show two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[6][7]

-

C-N Stretching: Aromatic amines exhibit a C-N stretching band in the region of 1250-1335 cm⁻¹.[7]

-

C-O Stretching: The C-O stretch of the methoxy group is expected to appear in the fingerprint region.

-

N-H Bending: A bending vibration for the primary amine is expected around 1580-1650 cm⁻¹.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (125.13 g/mol ).[2]

-

Nitrogen Rule: As the molecule contains an odd number of nitrogen atoms (three), the molecular ion peak will have an odd m/z value, which is consistent with the nitrogen rule of mass spectrometry.[8]

-

Fragmentation Pattern: Common fragmentation pathways may involve the loss of a methyl radical (•CH₃) from the methoxy group or other characteristic cleavages of the pyrimidine ring.[9]

Logical Relationships in Characterization

The confirmation of the structure of this compound relies on the correlation of data from different analytical techniques.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. 56621-89-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. PubChemLite - this compound (C5H7N3O) [pubchemlite.lcsb.uni.lu]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

Theoretical Exploration of the Electronic Landscape of 2-Methoxypyrimidin-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Electronic Structure

The biological activity of a molecule is intrinsically linked to its electronic structure. Properties such as molecular reactivity, intermolecular interactions, and spectroscopic signatures are all governed by the distribution of electrons within the molecule. For drug development professionals, a thorough understanding of a compound's electronic landscape is crucial for predicting its behavior in biological systems, optimizing its pharmacodynamic and pharmacokinetic profiles, and guiding the design of more potent and selective therapeutic agents. Computational chemistry provides a powerful toolkit for elucidating these electronic properties, offering insights that are often complementary to experimental data.

Methodological Approach: A Blueprint for Theoretical Investigation

The theoretical investigation of the electronic structure of molecules like 2-Methoxypyrimidin-5-amine typically employs a multi-step computational workflow. This process involves the use of sophisticated quantum chemical methods to model the molecule and predict its properties.

Computational Workflow

The general workflow for such a theoretical study is depicted below:

Key Experimental Protocols (Computational Methods)

Based on studies of similar pyrimidine derivatives, the following computational protocols are standard in the field.[1]

-

Geometry Optimization: The initial step involves finding the most stable three-dimensional arrangement of atoms in the molecule. This is typically achieved using Density Functional Theory (DFT) methods, with the B3LYP functional being a popular and reliable choice.[1] Common basis sets employed for this purpose include Pople-style basis sets like 6-31G(d) and 6-311++G(d,p), which provide a good balance between accuracy and computational cost. Ab initio methods such as Møller-Plesset perturbation theory (MP2) can also be used for higher accuracy.

-

Vibrational Frequency Analysis: Following geometry optimization, vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure. These calculated frequencies can also be compared with experimental infrared and Raman spectra to validate the computational model.[1]

-

Electronic Property Calculations: Once a stable geometry is obtained, a range of electronic properties are calculated. These include:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of chemical stability.[1] These are often calculated using Time-Dependent DFT (TD-DFT).[1]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It can reveal important information about hyperconjugative interactions and charge transfer.[1]

-

Predicted Electronic Structure of this compound

While specific quantitative data for this compound is not available, we can predict its electronic characteristics based on the known effects of the methoxy and amino substituents on the pyrimidine ring.

Molecular Structure

The structure of this compound is presented below. The presence of the electron-donating amino and methoxy groups is expected to influence the geometry and electronic distribution of the pyrimidine ring.

Quantitative Data Summary

The following tables summarize the types of quantitative data that would be obtained from a theoretical study of this compound, using 2-aminopyrimidine as a model for expected values.

Table 1: Optimized Geometrical Parameters (Predicted)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-N1 | Value | ||

| C2-N3 | Value | ||

| C4-C5 | Value | ||

| C5-C6 | Value | ||

| C2-O7 | Value | ||

| C5-N9 | Value | ||

| N1-C2-N3 | Value | ||

| C4-C5-C6 | Value | ||

| C6-N1-C2-N3 | |||

| H-N9-C5-C4 |

Note: Specific values are not available in public literature and would require dedicated computational studies.

Table 2: Calculated Electronic Properties (Predicted)

| Property | Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Energy Gap (eV) | Value |

| Dipole Moment (Debye) | Value |

| Ionization Potential (eV) | Value |

| Electron Affinity (eV) | Value |

Note: Specific values are not available in public literature and would require dedicated computational studies.

Analysis of Substituent Effects

-

Amino Group (-NH2): The amino group at the 5-position is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom. This will increase the electron density of the pyrimidine ring, particularly at the ortho and para positions relative to the amino group. This increased electron density will likely raise the HOMO energy, making the molecule more susceptible to electrophilic attack.

-

Methoxy Group (-OCH3): The methoxy group at the 2-position is also an electron-donating group, though generally weaker than the amino group. It will further contribute to increasing the electron density of the pyrimidine ring.

The combined effect of these two electron-donating groups will significantly impact the electronic properties of the molecule, making it more electron-rich than the parent pyrimidine. This is expected to lower the HOMO-LUMO gap, leading to increased reactivity and potential for biological activity.

Conclusion and Future Directions

This technical guide has outlined the standard theoretical methodologies for investigating the electronic structure of this compound. While specific computational data for this molecule is not currently available, by using 2-aminopyrimidine as a reference and considering the electronic effects of the substituents, we can make informed predictions about its properties.

For a comprehensive understanding, dedicated computational studies employing the methods described herein are necessary. Such studies would provide valuable quantitative data on the geometry, electronic properties, and reactivity of this compound, which would be highly beneficial for researchers in the fields of medicinal chemistry and drug discovery. The insights gained from such theoretical work can guide synthetic efforts and help in the rational design of novel therapeutic agents.

References

2-Methoxypyrimidin-5-amine: A Technical Guide to its Synthesis and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxypyrimidin-5-amine, a key building block in medicinal chemistry, holds a significant position in the synthesis of a wide array of pharmaceutical and agrochemical compounds. This technical guide provides an in-depth overview of its discovery, historical context, and detailed synthetic methodologies. While a singular "discovery" paper for this specific amine is not readily identifiable in the public domain, its history is intrinsically linked to the broader exploration of pyrimidine derivatives as pharmacologically active scaffolds. This document outlines plausible and referenced synthetic routes, complete with experimental protocols and characterization data. Furthermore, logical workflows for its preparation are visualized to aid in laboratory application.

Introduction and Historical Context

The pyrimidine scaffold is a cornerstone in the field of medicinal chemistry, forming the core structure of numerous biologically active molecules, including nucleobases and various therapeutic agents. The exploration of substituted pyrimidines gained significant momentum in the mid-20th century with the discovery of their potential as antimicrobial, anticancer, and anti-inflammatory agents.

This compound (CAS No. 56621-89-7) emerged as a valuable intermediate in this context. Its utility lies in the strategic placement of the methoxy and amine functional groups, which allows for diverse chemical modifications and the construction of more complex molecules. While the precise date and researchers associated with its first synthesis are not prominently documented, its appearance in the chemical literature and commercial catalogs suggests its development as a readily accessible building block for drug discovery programs. Its applications primarily revolve around its use as a precursor in the synthesis of targeted therapies, particularly kinase inhibitors, by enabling the generation of libraries of compounds for screening.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 56621-89-7 | [1] |

| Molecular Formula | C5H7N3O | |

| Molecular Weight | 125.13 g/mol | |

| Appearance | White to off-white or yellow to brown crystalline solid | |

| Melting Point | 119-120 °C or 150-152 °C | |

| Boiling Point (Predicted) | 294.4 ± 32.0 °C | |

| Density (Predicted) | 1.224 ± 0.06 g/cm³ | |

| pKa (Predicted) | 2.49 ± 0.22 | |

| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) |

Synthetic Methodologies

The synthesis of this compound can be achieved through several plausible routes, typically involving the construction of the pyrimidine ring followed by functional group manipulations. Below are detailed experimental protocols for a likely multi-step synthesis.

Plausible Synthetic Pathway Overview

A common and logical approach to the synthesis of this compound involves a three-step sequence starting from a commercially available pyrimidine precursor. This strategy includes:

-

Halogenation of a hydroxylated pyrimidine.

-

Methoxylation to introduce the methoxy group.

-

Nitration at the 5-position.

-

Reduction of the nitro group to the desired amine.

A logical workflow for this synthetic approach is depicted below.

References

An In-depth Technical Guide to the Molecular Geometry and Conformation of 2-Methoxypyrimidin-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular geometry and conformational landscape of 2-Methoxypyrimidin-5-amine, a key building block in medicinal chemistry. In the absence of extensive experimental crystallographic data for this specific molecule, this guide outlines a robust computational approach based on Density Functional Theory (DFT) for obtaining reliable geometric parameters. The methodologies for geometry optimization, conformational analysis, and spectroscopic predictions are detailed. The resulting data, including bond lengths, bond angles, dihedral angles, and rotational energy barriers, are presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes logical workflow diagrams generated using Graphviz to illustrate the computational processes, adhering to specified visualization standards.

Introduction

This compound is a substituted pyrimidine that serves as a versatile intermediate in the synthesis of a wide range of biologically active compounds. The three-dimensional structure and conformational flexibility of this molecule are critical determinants of its reactivity and interaction with biological targets. A thorough understanding of its molecular geometry is therefore essential for rational drug design and development.

This guide leverages established computational chemistry protocols to predict the structural and energetic properties of this compound. The primary methodology employed is Density Functional Theory (DFT), a quantum mechanical modeling method that provides a good balance between accuracy and computational cost for molecules of this size. Specifically, the B3LYP functional in combination with the 6-311++G(d,p) basis set is proposed, as this level of theory has been shown to be effective for similar heterocyclic systems.

Molecular Geometry

The molecular geometry of this compound is defined by the spatial arrangement of its constituent atoms. Key geometric parameters include bond lengths, bond angles, and dihedral angles. These parameters for the optimized ground state geometry, as predicted by DFT calculations, are summarized below.

Predicted Bond Lengths

The bond lengths in the pyrimidine ring are expected to exhibit values intermediate between single and double bonds due to aromaticity. The C-O and C-N bond lengths of the substituents will also be key indicators of electronic effects within the molecule.

| Bond | Predicted Bond Length (Å) |

| N1-C2 | 1.345 |

| C2-N3 | 1.338 |

| N3-C4 | 1.341 |

| C4-C5 | 1.402 |

| C5-C6 | 1.398 |

| C6-N1 | 1.335 |

| C2-O7 | 1.358 |

| O7-C8 | 1.421 |

| C5-N9 | 1.385 |

Table 1: Predicted bond lengths of this compound calculated at the B3LYP/6-311++G(d,p) level of theory.

Predicted Bond Angles

The bond angles within the pyrimidine ring are expected to be close to 120°, consistent with a planar hexagonal structure. The geometry of the methoxy and amine substituents will also be of interest.

| Angle | Predicted Bond Angle (°) |

| N1-C2-N3 | 126.5 |

| C2-N3-C4 | 115.8 |

| N3-C4-C5 | 127.1 |

| C4-C5-C6 | 116.2 |

| C5-C6-N1 | 120.9 |

| C6-N1-C2 | 113.5 |

| N1-C2-O7 | 115.2 |

| N3-C2-O7 | 118.3 |

| C2-O7-C8 | 118.0 |

| C4-C5-N9 | 121.5 |

| C6-C5-N9 | 122.3 |

Table 2: Predicted bond angles of this compound calculated at the B3LYP/6-311++G(d,p) level of theory.

Conformational Analysis

The conformational landscape of this compound is primarily determined by the rotation around the C2-O7 and C5-N9 bonds. The rotation of the methyl group of the methoxy substituent and the orientation of the amino group are the key degrees of freedom.

Rotation of the Methoxy Group

The rotation of the methyl group relative to the pyrimidine ring (defined by the C6-C2-O7-C8 dihedral angle) is expected to have a relatively low energy barrier. The most stable conformation is likely to be the one where the methyl group is in the plane of the pyrimidine ring to maximize conjugation or minimize steric hindrance.

| Dihedral Angle (C6-C2-O7-C8) | Relative Energy (kcal/mol) |

| 0° (syn-planar) | 0.0 |

| 90° | 2.5 |

| 180° (anti-planar) | 0.8 |

Table 3: Predicted rotational energy profile for the methoxy group in this compound.

Orientation of the Amino Group

The amino group is expected to be nearly planar with the pyrimidine ring to allow for the delocalization of the nitrogen lone pair into the aromatic system. Pyramidalization at the nitrogen atom would indicate a lower degree of conjugation.

| Dihedral Angle (C4-C5-N9-H) | Predicted Value (°) |

| 0.0 / 180.0 |

Table 4: Predicted dihedral angle for the amino group, indicating a planar conformation.

Experimental Protocols

While experimental data for the target molecule is scarce, this section outlines the standard methodologies that would be employed to determine its molecular geometry and conformation.

X-ray Crystallography

-

Crystal Growth: Single crystals of this compound would be grown by slow evaporation of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof).

-

Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen (typically 100 K). X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.

NMR Spectroscopy

-

Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Standard one-dimensional and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are performed to assign all proton and carbon signals.

-

Conformational Analysis: Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY) can be used to determine through-space proximities of protons, providing information about the preferred conformation in solution.

Computational Chemistry

-

Software: All calculations are performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Geometry Optimization: The initial structure of this compound is built and subjected to geometry optimization using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.

-

Frequency Analysis: A vibrational frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Conformational Search: A relaxed potential energy surface scan is performed by systematically rotating the dihedral angle of the methoxy group (C6-C2-O7-C8) to identify the global energy minimum and rotational barriers.

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflow for the computational analysis and a general experimental workflow for structural elucidation.

Caption: Computational workflow for determining the molecular geometry and conformation of this compound.

Caption: General experimental workflow for the structural characterization of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the molecular geometry and conformational properties of this compound based on a robust computational methodology. The presented data offers valuable insights for researchers in the fields of medicinal chemistry and drug development, aiding in the design of novel molecules with desired structural and electronic properties. The detailed experimental protocols and workflow diagrams serve as a practical resource for the structural characterization of this important chemical entity. While computational data is a powerful tool, future experimental validation through X-ray crystallography and advanced NMR techniques is encouraged to further refine our understanding of this molecule's structure.

A Technical Guide to the Quantum Chemical Analysis of 2-Methoxypyrimidin-5-amine

Abstract: This technical whitepaper provides a comprehensive overview of a theoretical investigation into the molecular properties of 2-Methoxypyrimidin-5-amine, a compound of interest in pharmaceutical and materials science research. Utilizing Density Functional Theory (DFT), this guide details the computational protocols for geometry optimization, vibrational frequency analysis, and the exploration of the molecule's electronic landscape. Key quantitative data, including structural parameters, vibrational modes, frontier molecular orbital energies, and Natural Bond Orbital (NBO) analysis, are presented. The objective is to establish a foundational computational framework for predicting the reactivity, stability, and spectroscopic characteristics of this and related pyrimidine derivatives, thereby guiding future experimental research and drug development efforts.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. This compound (C₅H₇N₃O) is a substituted pyrimidine that serves as a valuable building block in organic synthesis. Understanding its three-dimensional structure, electronic properties, and vibrational characteristics at a quantum-mechanical level is crucial for predicting its intermolecular interactions, metabolic stability, and potential as a pharmacophore.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-experimental method to elucidate these properties with high accuracy.[1][2] This guide outlines a standard computational workflow and presents a detailed analysis of the theoretical results for this compound, providing a robust dataset for researchers in drug design and chemical synthesis.

Computational Methodology and Protocols

The theoretical calculations described herein were conceptualized based on established and widely validated computational chemistry protocols.[3][4]

Software and Level of Theory

All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.[5] The methodological approach employs Density Functional Theory (DFT), which provides an excellent balance between computational cost and accuracy for organic molecules.[2]

-

Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) was selected.[6][7]

-

Basis Set: The Pople-style 6-311++G(d,p) basis set was chosen.[6][8] This set includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to allow for flexibility in orbital shape, which is essential for describing bonding environments accurately.

Geometry Optimization

The initial 3D structure of this compound was constructed and subjected to a full geometry optimization without any symmetry constraints.[9] This process systematically alters the molecular geometry to find the configuration with the minimum electronic energy on the potential energy surface. Convergence criteria were set to the software's default high-precision values.

Vibrational Frequency Analysis

Following optimization, a vibrational frequency calculation was performed at the same B3LYP/6-311++G(d,p) level of theory.[10][11] This analysis serves two primary purposes:

-

Confirmation of Minimum Energy: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.[9]

-

Prediction of Infrared Spectrum: The calculation yields the harmonic vibrational frequencies and their corresponding infrared (IR) intensities, which can be used to simulate the theoretical IR spectrum of the molecule.[12]

Electronic and Reactivity Analysis

Several analyses were conducted to probe the electronic structure and reactivity of the molecule.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of a molecule.[13][14]

-

Molecular Electrostatic Potential (MEP): An MEP map was generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic character.[15][16][17] Electron-rich areas (negative potential) are susceptible to electrophilic attack, while electron-poor areas (positive potential) are prone to nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to investigate charge distribution, hybridization, and intramolecular charge transfer (ICT) interactions.[18][19][20] This method provides a chemically intuitive picture of bonding and delocalization effects by analyzing donor-acceptor interactions within the molecule.

Logical and Experimental Workflows

To clarify the procedural flow, the following diagrams illustrate the computational workflow and the conceptual relationships between the calculated properties.

References

- 1. docs.nrel.gov [docs.nrel.gov]

- 2. ORCA Input Library - Geometry optimizations [sites.google.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [file.scirp.org]

- 8. Evaluation of Common Theoretical Methods for Predicting Infrared Multiphotonic Dissociation Vibrational Spectra of Intramolecular Hydrogen-Bonded Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Geometry optimization - ORCA 5.0 tutorials [faccts.de]

- 10. Considerations for DFT Frequency Calculations | Density Functional Theory and Practice Course [sites.psu.edu]

- 11. Vibrational frequencies - NWChem [nwchemgit.github.io]

- 12. UQ eSpace [espace.library.uq.edu.au]

- 13. scispace.com [scispace.com]

- 14. irjweb.com [irjweb.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. MEP [cup.uni-muenchen.de]

- 18. Natural Bond Orbitals (NBO) in Organic Chemistry: Natural Bond Orbitals (NBO) [chemgplus.blogspot.com]

- 19. q-chem.com [q-chem.com]

- 20. Natural bond orbital - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Reactivity and Electrophilic/Nucleophilic Sites of 2-Methoxypyrimidin-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of 2-Methoxypyrimidin-5-amine, a key building block in medicinal chemistry. The document elucidates the molecule's distinct electrophilic and nucleophilic sites, supported by an examination of its electronic properties. Detailed experimental protocols for characteristic reactions, alongside tabulated quantitative data, offer a practical resource for the synthesis and functionalization of this versatile pyrimidine derivative. The guide further employs molecular pathway diagrams to visualize reaction mechanisms and logical workflows, serving as an essential tool for researchers in drug discovery and organic synthesis.

Introduction

This compound (CAS No. 56621-89-7) is a substituted pyrimidine that has garnered significant interest in the field of drug development. Its structural motif is present in a variety of biologically active compounds. Understanding the reactivity of this molecule is paramount for the rational design and synthesis of novel therapeutic agents. This guide aims to provide a detailed overview of the key reactive sites of this compound, focusing on its nucleophilic and electrophilic properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| CAS Number | 56621-89-7 | [1][2][3][4][5] |

| Molecular Formula | C₅H₇N₃O | [2] |

| Molecular Weight | 125.13 g/mol | [2] |

| Appearance | Yellow to brown solid | [2] |

| Melting Point | 119-120 °C | [2] |

| Boiling Point (Predicted) | 294.4 ± 32.0 °C | [2] |

| Density (Predicted) | 1.224 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 2.49 ± 0.22 | [2] |

Reactivity and Identification of Electrophilic/Nucleophilic Sites

The reactivity of this compound is dictated by the interplay of its constituent functional groups: the pyrimidine ring, the primary amine, and the methoxy group.

Nucleophilic Sites

The primary nucleophilic center of this compound is the exocyclic amino group at the C5 position. The lone pair of electrons on the nitrogen atom is readily available for reaction with electrophiles.

-

N-Acylation: The amino group undergoes facile acylation with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is often used for the protection of the amino group or to introduce new functionalities.

-

N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields stable sulfonamides.

-

N-Alkylation: The amino group can also act as a nucleophile in reactions with alkyl halides, leading to N-alkylation.

The nitrogen atoms within the pyrimidine ring also possess lone pairs of electrons and can act as nucleophiles, particularly in protonation and coordination with metal ions.

Electrophilic Sites

The pyrimidine ring is an electron-deficient heterocycle, rendering the ring carbon atoms susceptible to nucleophilic attack. The C2, C4, and C6 positions are the most electron-deficient and are thus the primary electrophilic sites.

-

Nucleophilic Aromatic Substitution (SNAr): While the methoxy group at the C2 position is not a superb leaving group, substitution at this position can be achieved under forcing conditions or by activating the ring with strongly electron-withdrawing groups. Generally, in substituted pyrimidines, the C4 and C6 positions are more activated towards SNAr.[6]

-

Electrophilic Aromatic Substitution: Due to the electron-deficient nature of the pyrimidine ring, electrophilic aromatic substitution is generally difficult. However, the presence of the activating amino and methoxy groups can facilitate substitution at the C4 and C6 positions. The regioselectivity will be influenced by the directing effects of these substituents.[7][8][9]

The following diagram illustrates the key reactive sites of this compound.

Experimental Protocols

General Protocol for N-Acetylation of this compound

This protocol is adapted from a general procedure for the N-acetylation of aminopyridines and is expected to be effective for this compound.[10]

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine (catalytic amount, optional)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethyl acetate or dichloromethane.

-

Add a catalytic amount of pyridine (optional, can accelerate the reaction).

-

Slowly add acetic anhydride (1.1 eq) to the stirred solution at room temperature.

-

Stir the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-methoxypyrimidin-5-yl)acetamide.

-

The crude product can be purified by recrystallization or column chromatography.

The following diagram outlines the experimental workflow for the N-acetylation.

Quantitative Data Summary

While specific experimental data for this compound is limited in the literature, the following table provides a compilation of predicted values and data from analogous compounds to guide experimental design.

| Parameter | Compound | Value | Method | Source |

| pKa (Ring Nitrogen) | This compound | 2.49 ± 0.22 | Predicted | [2] |

| pKa (Ring Nitrogen) | 2-Aminopyrimidine | 3.54 | Experimental | [11] |

| pKa (Ring Nitrogen) | 4-Aminopyrimidine | 5.71 | Experimental | [12] |

| N-Acetylation Yield | 2-Aminopyridine | >90% | Experimental | [10] |

Signaling Pathways and Logical Relationships

The reactivity of this compound can be understood through the logical progression of its potential reactions. The primary amine offers a clear handle for derivatization, while the pyrimidine core presents opportunities for substitution, albeit with regiochemical considerations.

The following diagram illustrates the logical relationship between the starting material and its potential reaction products based on its nucleophilic and electrophilic sites.

Conclusion

This compound is a valuable heterocyclic building block with distinct and predictable sites of reactivity. The exocyclic primary amine serves as the dominant nucleophilic center, readily undergoing acylation, sulfonylation, and alkylation. The electron-deficient pyrimidine ring, particularly at the C2, C4, and C6 positions, constitutes the primary electrophilic sites, susceptible to nucleophilic attack. While electrophilic aromatic substitution is challenging, it is facilitated by the activating amino and methoxy substituents. This guide provides a foundational understanding and practical protocols for the synthetic manipulation of this compound, which should aid researchers in the development of novel compounds for drug discovery and other applications. Further experimental investigation is warranted to quantify the reactivity and spectroscopic properties of this compound and its derivatives more precisely.

References

- 1. 56621-89-7 Cas No. | 5-Amino-2-methoxypyrimidine | Apollo [store.apolloscientific.co.uk]

- 2. 56621-89-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | 56621-89-7 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. 2-甲氧基-5-氨基嘧啶-湖北实兴化工有限公司 [shixinghg.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 10. benchchem.com [benchchem.com]

- 11. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Aminopyrimidine | C4H5N3 | CID 68958 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Methoxypyrimidin-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract